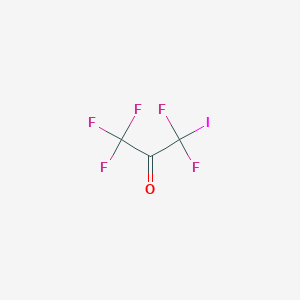

Iodopentafluoroacetone

Description

Contextualization of Perfluorinated Organic Compounds in Contemporary Chemical Research

Perfluorinated organic compounds (PFCs), molecules where all hydrogen atoms on a carbon skeleton are replaced by fluorine, have carved a significant niche in modern chemical research. The unique properties imparted by the dense C-F bonds, such as high thermal stability, chemical inertness, and distinct electronic characteristics, make PFCs invaluable in a wide array of applications. From pharmaceuticals and agrochemicals to advanced materials and polymers, the strategic incorporation of fluorine atoms can dramatically alter a molecule's biological activity, lipophilicity, and metabolic stability. olemiss.edu This has fueled a continuous drive to develop novel fluorinated building blocks and synthetic methodologies.

Rationale for the Investigation of Halogenated Perfluoroketones as Key Intermediates

Within the vast family of PFCs, halogenated perfluoroketones have emerged as particularly powerful synthetic intermediates. The presence of a highly electrophilic carbonyl group, further activated by the strong electron-withdrawing effect of the perfluoroalkyl chains, renders these molecules susceptible to a variety of nucleophilic attacks. fishersci.be The inclusion of a halogen atom, such as iodine, introduces a reactive site that can participate in a diverse range of chemical transformations, including radical reactions and cross-coupling chemistries. This dual reactivity makes halogenated perfluoroketones versatile precursors for the construction of complex, highly functionalized fluorinated molecules that would be challenging to synthesize through other means.

Specific Research Importance of Iodopentafluoroacetone within Synthetic Chemistry

This compound (1,1,1,3,3-pentafluoro-3-iodopropan-2-one) has garnered specific attention in the synthetic community due to its unique combination of a reactive ketone and a labile carbon-iodine bond. This structure allows for a stepwise or tandem functionalization, making it a prized building block for introducing the valuable pentafluoroacetone (B1618298) moiety into larger, more complex structures. Its utility is particularly pronounced in the synthesis of fluorinated heterocycles, such as pyrazoles and isoxazoles, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov The ability to precisely install a fluorinated ketone functionality opens new avenues for creating novel drug candidates and advanced materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentafluoro-3-iodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F5IO/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYRGJEKKILDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396600 | |

| Record name | Iodopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57069-95-1 | |

| Record name | Iodopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Iodopentafluoroacetone

The primary and most common method for the laboratory-scale synthesis of iodopentafluoroacetone involves the reaction of hexafluoroacetone (B58046) with a suitable iodide salt, typically sodium iodide, in a polar aprotic solvent like acetone (B3395972).

This reaction proceeds via a nucleophilic attack of the iodide ion on one of the trifluoromethyl groups of hexafluoroacetone, leading to the displacement of a fluoride (B91410) ion and the formation of the carbon-iodine bond. The use of acetone as a solvent is advantageous as sodium iodide is soluble, while the resulting sodium fluoride is not, which helps to drive the reaction to completion. rsc.orghmdb.calibretexts.org

Table 1:

| Starting Materials | Reagents | Solvent | Key Reaction Type |

|---|

Chemical Properties of Iodopentafluoroacetone

Iodopentafluoroacetone is a volatile liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃F₅IO |

| Molecular Weight | 273.93 g/mol |

| Boiling Point | 54 °C |

| CAS Number | 57069-95-1 |

¹⁹F NMR Spectroscopy: This is the most informative technique for characterizing fluorinated compounds. wikipedia.org For this compound, one would expect to see distinct signals for the CF₃ and CF₂I groups, with characteristic chemical shifts and coupling constants. The CF₃ group would likely appear as a triplet due to coupling with the adjacent CF₂ group. The CF₂I group would appear as a quartet due to coupling with the CF₃ group. The chemical shifts would be influenced by the neighboring carbonyl and iodine atoms. ucsb.educolorado.edu

¹³C NMR Spectroscopy: The spectrum would show three distinct carbon signals corresponding to the carbonyl carbon (C=O), the trifluoromethyl carbon (CF₃), and the iododifluoromethyl carbon (CF₂I). hmdb.cahmdb.cadocbrown.infodocbrown.info The chemical shifts would be significantly influenced by the attached fluorine and iodine atoms.

¹H NMR Spectroscopy: As there are no hydrogen atoms in the molecule, a ¹H NMR spectrum would not show any signals for the pure compound. hmdb.cahmdb.cachemicalbook.comnp-mrd.orgnp-mrd.org

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration would be expected in the region of 1700-1800 cm⁻¹. The presence of C-F bonds would also give rise to strong absorption bands in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 274, along with characteristic fragmentation patterns corresponding to the loss of iodine, trifluoromethyl, and carbonyl groups.

Strategic Applications of Iodopentafluoroacetone in Advanced Organic Synthesis

Utilization as a Perfluoroalkylating Agent

Perfluoroalkylating agents are crucial reagents for introducing perfluoroalkyl groups (like CF3 or C2F5) into organic molecules, a modification that can dramatically alter a compound's physical, chemical, and biological properties. While numerous perfluoroalkylating agents are known and widely used, the role of Iodopentafluoroacetone in this capacity has not been documented. In theory, the carbon-iodine bond in this compound could be cleaved under radical or transition-metal-catalyzed conditions to generate a pentafluoroacetonyl radical or a corresponding organometallic species, which could then be used to introduce the pentafluoroacetone (B1618298) moiety onto a target molecule. However, no published research confirms this reactivity.

Role in the Construction of Fluorine-Containing Heterocyclic Systems

Fluorine-containing heterocycles are a critical class of compounds, with many exhibiting potent biological activities. The synthesis of such molecules often relies on the use of fluorinated building blocks. α-Haloketones, a class to which this compound belongs, are well-known precursors for the synthesis of a wide variety of heterocyclic systems, including furans, pyrroles, and imidazoles. The general reactivity of α-haloketones involves their reaction with nucleophiles, which can lead to cyclization and the formation of heterocyclic rings. While it is plausible that this compound could serve as a precursor to novel fluorine-containing heterocycles, no specific examples of its use in this context have been reported.

Precursor for Complex Fluorinated Molecular Architectures

The development of complex molecular architectures containing fluorine is a significant challenge in synthetic organic chemistry. Polyfunctional molecules like this compound could, in principle, serve as versatile starting materials for the construction of such complex structures. The combination of a ketone, two different perfluoroalkyl groups, and a reactive iodine atom offers multiple points for chemical modification and elaboration. However, the absence of any documented synthetic transformations of this compound means that its potential as a precursor for complex fluorinated molecules remains unexplored.

Contributions to Material Science Precursors and Polymer Chemistry

Fluorinated polymers possess unique and valuable properties, including high thermal stability, chemical resistance, and low surface energy. The synthesis of these materials often involves the polymerization of fluorinated monomers. While it is conceivable that this compound could be transformed into a monomer suitable for polymerization, or used as an initiator or chain-transfer agent in polymerization reactions, there is no evidence in the scientific literature to support this. The broader field of fluorinated polymers is extensive, but the specific contribution of this compound is not mentioned.

Emerging Applications in Organocatalysis and Other Specialized Synthetic Fields

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. The unique electronic properties of fluorinated compounds have led to their use in the design of novel organocatalysts. The structure of this compound suggests that it could potentially be explored as a catalyst or a precursor to a catalyst in various organic transformations. However, as with its other potential applications, there is currently no published research to indicate that it has been investigated or utilized in the field of organocatalysis or any other specialized area of synthetic chemistry.

Spectroscopic Characterization and Computational Chemistry of Iodopentafluoroacetone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of iodopentafluoroacetone is confirmed through a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular framework and the electronic environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, ¹⁹F and ¹³C NMR are particularly informative.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (about 1.1%), ¹³C NMR provides crucial information about the carbon skeleton of a molecule. udel.edu In this compound, three distinct signals are anticipated, one for each carbon atom: the carbonyl carbon (C=O), the carbon of the trifluoromethyl group (CF₃), and the carbon of the difluoroiodomethyl group (CF₂I). The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of the attached atoms. udel.edulibretexts.org The carbonyl carbon will appear significantly downfield (at a higher chemical shift) due to the deshielding effect of the double-bonded oxygen. The carbons of the CF₃ and CF₂I groups will also be downfield due to the presence of the electronegative fluorine atoms, with their exact positions providing insight into the electronic environment. udel.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between different types of carbon atoms (C, CH, CH₂, CH₃), further aiding in spectral assignment. magritek.com

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes. Actual experimental values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹⁹F | -CF₃ | ~ -70 to -85 | Quartet (due to coupling with -CF₂) |

| ¹⁹F | -CF₂I | ~ -40 to -60 | Triplet (due to coupling with -CF₃) |

| ¹³C | C=O | ~ 170-185 | Singlet |

| ¹³C | -CF₃ | ~ 115-130 | Quartet (due to ¹JCF coupling) |

| ¹³C | -CF₂I | ~ 90-110 | Triplet (due to ¹JCF coupling) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. edinst.commasterorganicchemistry.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. masterorganicchemistry.com A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically found in the region of 1700-1850 cm⁻¹. masterorganicchemistry.comlibretexts.org The presence of electronegative fluorine atoms attached to the alpha-carbons will shift this frequency to a higher wavenumber compared to a non-halogenated ketone. Additionally, strong absorption bands corresponding to the C-F bond stretching vibrations will be prominent in the fingerprint region (typically 1000-1400 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of light from a molecule, providing information about its vibrational modes. edinst.comhoriba.com For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule. edinst.com In this compound, the C=O stretch is also expected to be visible in the Raman spectrum. The C-I bond stretching vibration, which may be weak or difficult to observe in the IR spectrum, might be more prominent in the Raman spectrum. Raman spectroscopy can provide a unique "fingerprint" of the molecule, aiding in its identification and structural characterization. horiba.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.comchembam.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chembam.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of iodine, a characteristic isotopic pattern will be observed. The fragmentation of the molecular ion can occur through various pathways, such as the loss of an iodine atom (I•), a trifluoromethyl radical (CF₃•), or a carbonyl group (CO). The analysis of these fragment ions provides valuable information for confirming the connectivity of the atoms within the molecule.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | m/z (for ¹²⁷I) |

|---|---|---|

| [M]⁺ | [C₃F₅IO]⁺ | 295.9 |

| [M - I]⁺ | [C₃F₅O]⁺ | 169.0 |

| [M - CF₃]⁺ | [C₂F₂IO]⁺ | 226.9 |

| [CF₃]⁺ | [CF₃]⁺ | 69.0 |

| [CF₂I]⁺ | [CF₂I]⁺ | 176.9 |

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques are particularly well-suited for this purpose.

For reactions involving this compound, techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed. rsc.orgyoutube.comnih.gov By continuously monitoring the IR spectrum of the reaction mixture, the disappearance of reactant-specific peaks (e.g., the C=O stretch of this compound) and the appearance of product-specific peaks can be tracked over time. youtube.com This allows for the determination of reaction rates and can help in optimizing reaction conditions. Similarly, in situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time. Multi-wavelength fluorescence spectroscopy has also been shown to be effective for monitoring the state variables in bioprocesses, a principle that can be adapted for chemical reaction monitoring. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgstanford.edu DFT calculations are a powerful tool for predicting various molecular properties of this compound, such as its geometry, vibrational frequencies, and electronic properties. rsc.orgnih.gov

By performing DFT calculations, one can obtain the optimized molecular geometry, which can then be used to simulate spectroscopic data, such as NMR chemical shifts and IR and Raman spectra. rsc.org These simulated spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental peaks. Furthermore, DFT can be used to calculate various electronic properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties provide insights into the reactivity of the molecule, for instance, identifying sites that are susceptible to nucleophilic or electrophilic attack. For complex systems, combining DFT with other methods like the Poisson-Boltzmann surface area (PBSA) approach can be used to study interactions in solution. southampton.ac.uk

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods provide a foundational framework for understanding the electronic structure and reactivity of molecules from first principles, without reliance on empirical parameters. For this compound, such methods are crucial for elucidating the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to its chemical reactivity.

Computational studies on similar perfluoroalkyl iodides, such as perfluorobutane iodide (C4F9I), have employed sophisticated techniques like relativistic density functional theory (DFT) and multireference configuration interaction methods to analyze their electronic properties. mdpi.comnih.gov These studies reveal that the HOMO is often associated with the lone pairs of the iodine atom, while the LUMO is typically localized on the antibonding σ* orbital of the carbon-iodine (C-I) bond. This electronic configuration is a key factor in the characteristic reactions of perfluoroalkyl iodides, such as their propensity for homolytic cleavage of the C-I bond upon photoexcitation. mdpi.comresearchgate.net

In the case of this compound, the presence of the electron-withdrawing carbonyl group is expected to significantly influence the energies of these frontier orbitals compared to a simple perfluoroalkyl iodide. The carbonyl group would likely lower the energy of both the HOMO and LUMO, potentially affecting the molecule's stability and reactivity. The analysis of frontier molecular orbitals of phosphine- and phosphite-adducts of perfluoroalkyl iodides has shown that the nature of the interacting species can significantly alter the electronic structure and absorption characteristics of the complex. mdpi.comresearchgate.net

A representative set of calculated molecular orbital energies for a model perfluoroalkyl iodide is presented in the table below, illustrating the typical energy levels that can be determined using ab initio methods.

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -14.2 | Localized on fluorine lone pairs |

| HOMO | -11.8 | Primarily iodine lone pair character |

| LUMO | -1.5 | Antibonding σ* orbital of the C-I bond |

| LUMO+1 | 0.8 | Antibonding π* orbital of the C=O group (hypothetical for this compound) |

Note: The data in this table is illustrative and based on typical values for related perfluoroalkyl iodides. The values for this compound would require specific calculations.

Molecular Dynamics Simulations for Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations offer a powerful tool to investigate the time-dependent behavior of chemical systems, including reaction mechanisms, at an atomic level. nih.gov For this compound, MD simulations can provide critical insights into the dynamics of its reactions, such as nucleophilic substitution or radical additions.

While specific MD simulation studies on this compound are not widely documented, research on the behavior of other perfluorinated compounds at interfaces and in solution provides a strong basis for the methodologies that would be applied. nih.govcore.ac.uk For instance, MD simulations have been successfully used to study the structural transformations of perfluorooctane (B1214571) sulfonate (PFOS) at water/solid interfaces, revealing how concentration and salinity affect their aggregation and orientation. nih.govcore.ac.uk

To elucidate the reaction mechanism of, for example, the reaction of this compound with a nucleophile, an MD simulation would typically involve the following steps:

System Setup: A simulation box would be created containing this compound, the nucleophile, and an explicit solvent, such as water or a polar aprotic solvent.

Force Field Parameterization: A suitable force field, such as a customized version of the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field, would be used to describe the inter- and intramolecular interactions. researchgate.net For reactive processes, a reactive force field (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods might be employed to accurately model bond breaking and formation.

Simulation: The system would be simulated over a period of nanoseconds to microseconds, tracking the trajectories of all atoms.

Analysis: The resulting trajectories would be analyzed to identify reaction pathways, transition states, and intermediate structures.

These simulations could reveal, for instance, the role of solvent molecules in stabilizing transition states and the preferred pathways for nucleophilic attack at the carbonyl carbon or the carbon bearing the iodine atom.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like derivatives of this compound, QSRR can be a valuable tool for predicting their reactivity in various chemical transformations without the need for extensive experimental testing.

The development of a QSRR model for the reactivity of this compound derivatives would involve several key steps:

Data Set Compilation: A dataset of structurally diverse derivatives of this compound would be synthesized, and their reactivity in a specific reaction (e.g., reaction rate with a common nucleophile) would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms of a certain type.

Topological: Connectivity indices that describe the branching and shape of the molecule.

Geometric: Molecular surface area, volume, and other 3D properties.

Quantum Chemical: Calculated properties such as HOMO/LUMO energies, partial atomic charges, and dipole moment.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical relationship between the calculated descriptors and the measured reactivity would be established.

Model Validation: The predictive power of the developed QSRR model would be rigorously assessed using both internal and external validation techniques.

Studies on the QSRR of halogenated compounds have demonstrated the utility of this approach for predicting properties like gas chromatographic retention indices. researchgate.net For instance, descriptors such as the Kier and Hall connectivity index, the number of fluorine atoms, and various electrostatic and quantum chemical descriptors have been found to be significant in these models. researchgate.net

A hypothetical QSRR model for the reactivity of this compound derivatives might take the following form:

log(k) = c0 + c1 * E(LUMO) + c2 * q(C=O) + c3 * V

Where:

log(k) is the logarithm of the reaction rate constant.

E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

q(C=O) is the partial charge on the carbonyl carbon.

V is the molecular volume.

c0, c1, c2, and c3 are coefficients determined from the regression analysis.

The table below provides examples of descriptors that would be relevant for a QSRR study of this compound derivatives.

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kier & Hall Connectivity Index (¹χ) | A measure of the degree of branching in the molecular skeleton. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Quantum Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital. |

| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. |

| Quantum Chemical | Partial Charge on Carbonyl Carbon | The calculated electrostatic charge on the carbon atom of the C=O group. |

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of fluorinated compounds, including perfluoroalkyl iodides, has traditionally relied on methods that can involve harsh conditions or produce significant waste. google.com Modern research is focused on developing greener alternatives that are more efficient and environmentally responsible. A promising avenue involves the catalytic, solvent-free reaction of highly fluorinated epoxides with iodine. nih.gov For instance, the reaction of hexafluoropropylene oxide with iodine at elevated temperatures in the presence of catalysts like nickel powder or copper(I) iodide can produce diiododifluoromethane (B73701) with high yields (68-90%), avoiding the need for solvents. nih.gov This approach could be adapted for this compound, significantly reducing the environmental footprint of its production.

Another strategy involves optimizing existing processes, such as the thermal telomerization of tetrafluoroethylene (B6358150) with a telogen like pentafluoroethyl iodide. google.com By implementing continuous-flow reactors and precisely controlling the feed of reactants, it is possible to minimize the formation of undesirable heavy telomers, thereby increasing the atom economy and reducing waste. google.com Furthermore, the development of green chemistry methods for related hypervalent iodine reagents, such as anodic and aerobic oxidation, points toward future possibilities for synthesizing iodinated fluoro-compounds with greater sustainability. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for Fluorinated Iodo-Compounds

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Telomerization | Thermal reaction of tetrafluoroethylene and a perfluoroalkyl iodide telogen. | Established industrial process. | google.com |

| Optimized Continuous-Flow Telomerization | Uses a tubular reactor with multiple feed points for the taxogen. | Reduces the proportion of undesirable heavy byproducts. | google.com |

| Catalytic Reaction of Fluorinated Epoxides | Nickel or Copper(I) iodide catalyzed reaction with iodine. | Solvent-free conditions, high yields (68-90%). | nih.gov |

| Future Anodic/Aerobic Oxidation | Electrochemical or aerobic oxidation of iodoarenes. | Environmentally friendly "green chemistry" approach. | nih.govnih.gov |

Discovery of Unexplored Reactivity Manifolds for Enhanced Synthetic Utility

This compound possesses both a reactive ketone group and a carbon-iodine bond, suggesting a rich and largely unexplored reactivity profile. The presence of the electron-withdrawing pentafluoroethyl group significantly influences the ketone's chemistry. Studies on similar fluorinated ketones show they can exist in equilibrium with hydrate (B1144303) forms and that their fluorination is governed by a combination of steric and electronic effects, often proceeding through an enol intermediate. sapub.org This suggests that this compound could serve as a unique substrate for enolate chemistry, leading to novel α-functionalized fluorinated ketones.

The carbon-iodine bond opens pathways for transformations common to perfluoroalkyl iodides. One such reaction is the thermal addition across olefins to create larger, more complex fluorinated structures. nih.gov For example, diiododifluoromethane readily adds to various alkenes, including perfluorovinyl ethers, to form 1,3-diiodo adducts in good yields (58-86%). nih.gov A similar reactivity can be anticipated for this compound. Furthermore, perfluoroalkyl iodides can be converted into other functional groups; for instance, the addition of perfluorooctyl iodide to propylene (B89431) followed by hydrolysis yields a perfluoroalkyl-substituted alcohol. kchem.org This two-step sequence highlights a potential route to convert this compound into novel fluorinated alcohols. The vast field of hypervalent iodine chemistry also suggests that the iodine atom in this compound could be activated to participate in oxidative functionalizations, aminations, and group transfer reactions. nih.govnih.gov

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Description | Potential Product Class | Analogous Reaction Reference |

|---|---|---|---|

| Enolate Chemistry | Reaction via the enol or enolate form of the ketone. | α-Substituted fluorinated ketones. | sapub.org |

| Radical Addition to Olefins | Thermal or radical-initiated addition of the C-I bond across a double bond. | Complex fluorinated iodo-adducts. | nih.gov |

| Hydrolysis of Adducts | Conversion of iodo-adducts (from olefin addition) into alcohols. | Fluorinated secondary alcohols. | kchem.org |

| Hypervalent Iodine Chemistry | Oxidative functionalization or group transfer reactions at the iodine center. | Fluorinated building blocks with new functional groups (e.g., amines, azides). | nih.govnih.gov |

Expansion into Novel Areas of Organic Synthesis and Functional Materials Research

The unique properties imparted by the pentafluoroethyl group make this compound an attractive building block for new molecules and materials. In organic synthesis, it can be used to introduce fluorinated moieties into complex structures, a strategy often employed in medicinal chemistry to modulate a molecule's metabolic stability and biological activity. olemiss.edu The synthesis of novel difluoromethyl ketones, for example, has led to the discovery of potent agonists for the GABA-B receptor. olemiss.edu

In materials science, perfluoroalkyl iodides are known intermediates for a range of functional products, including fluorinated surfactants, hydrophobic and oleophobic coatings for textiles, and components of fire-extinguisher foams. google.com this compound could serve as a precursor to specialized monomers for creating advanced fluoropolymers. youtube.com These polymers, analogous to Perfluoroalkoxy (PFA) materials, would be expected to exhibit exceptional thermal stability, chemical resistance, and low friction. youtube.com Furthermore, the fusion of controlled polymerization techniques like RAFT with "click" chemistry allows for the precise synthesis of advanced functional materials. researchgate.net this compound or its derivatives could be incorporated into such systems to create polymers with highly tailored architectures and properties for applications ranging from advanced coatings to electronics. nih.govresearchgate.net

Table 3: Potential Applications of this compound Derivatives

| Application Area | Description of Use | Key Imparted Property | Reference |

|---|---|---|---|

| Medicinal Chemistry | Building block for creating new biologically active compounds. | Enhanced metabolic stability, altered receptor binding affinity. | olemiss.edu |

| Advanced Polymers | Monomer for specialty fluoropolymers (e.g., via RAFT polymerization). | High thermal stability, chemical inertness, low coefficient of friction. | youtube.comresearchgate.net |

| Surface Coatings | Intermediate for hydrophobic and oleophobic finishing agents. | Water and oil repellency. | google.com |

| Specialty Surfactants | Precursor for fluorinated surface-active agents. | Reduced surface tension. | google.com |

Synergistic Research with Computational and Data-Driven Methodologies in Fluorine Chemistry

The intersection of synthetic fluorine chemistry with computational and data-driven science offers a powerful paradigm for accelerating research and development. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are invaluable for understanding the fundamental properties of fluorinated molecules like this compound. nih.gov DFT can be used to investigate molecular structures, conformational stability, and electronic properties, providing insights that are difficult to obtain experimentally. nih.govdoi.org Such calculations can elucidate reaction mechanisms, predict the stability of intermediates, and guide the rational design of new synthetic targets. nih.govacs.org

In parallel, machine learning (ML) is emerging as a transformative tool in chemical synthesis. nih.gov ML algorithms can be trained on reaction data to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even forecast the reactivity of new reagents. acs.orgrsc.org For instance, ML models have been successfully developed to predict the fluorination strength of N-F reagents and to map the complex reaction landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for untested substrates. acs.orgrsc.org Applying these data-driven approaches to this compound could rapidly identify its most promising synthetic applications, optimize reaction yields, and predict fundamental properties like carbon-fluorine bond dissociation energies, all while minimizing resource-intensive laboratory experimentation. rsc.orgacs.org

Table 4: Application of Computational and Data-Driven Methods in Fluorine Chemistry

| Methodology | Specific Application | Benefit for this compound Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate molecular structures, stability, and reaction energetics. | Provides fundamental understanding of reactivity and guides experimental design. | nih.govnih.govdoi.org |

| Machine Learning (ML) - Reactivity Prediction | Predict reaction outcomes and yields based on existing data. | Accelerates discovery of new reactions and avoids failed experiments. | nih.govacs.org |

| Machine Learning (ML) - Process Optimization | Identify optimal reaction parameters (temperature, stoichiometry, etc.). | Improves efficiency and yield of synthetic routes. | rsc.org |

| Machine Learning (ML) - Property Prediction | Forecast fundamental properties like bond dissociation energies. | Aids in understanding stability and predicting environmental fate. | acs.org |

Conclusion

Historical Perspectives and Initial Synthesis Routes

The initial synthesis of this compound is primarily documented in the specialized fluorine chemistry literature. A key contribution in this area is the work of Kagramanov, Tyutyunov, and Sterlin, who reported on the preparation of this compound. msu.rumsu.ru Early methods likely focused on the introduction of an iodine atom into a pre-fluorinated three-carbon backbone.

One plausible historical route involves the reaction of hexafluoroacetone with a suitable iodide salt. Hexafluoroacetone, a readily available starting material in fluorine chemistry, can react with nucleophiles at the carbonyl carbon. The reaction with an iodide source, such as potassium iodide, in an aprotic polar solvent like dimethylformamide (DMF), would be a logical approach. This reaction likely proceeds through the formation of a haloform-type intermediate, which subsequently collapses to yield the desired this compound and a fluoride salt.

Another potential early strategy could have involved the use of perfluoroacetyl iodide as a precursor. While less common, the synthesis of such an acyl iodide and its subsequent reaction to form the target ketone is a conceivable pathway. However, the direct iodination of a pentafluoroacetone (B1618298) enolate or a related species would present significant challenges due to the electron-withdrawing nature of the fluorine atoms, making this a less probable initial route.

Contemporary and Optimized Preparative Protocols

Building upon initial findings, contemporary methods for the synthesis of this compound have likely focused on improving yields, simplifying purification procedures, and utilizing more accessible starting materials. The work by Kagramanov and colleagues in "Fluorine Notes" appears to be a central reference for a refined preparative protocol. msu.rumsu.rufnkcrr.ru

An optimized and commonly cited method involves the reaction of hexafluoroacetone with potassium iodide in an appropriate solvent. The reaction conditions, including temperature, reaction time, and solvent, have likely been fine-tuned to maximize the yield and minimize the formation of byproducts.

A representative optimized protocol can be summarized as follows:

Reaction Scheme:

(CF₃)₂CO + KI → CF₃COCF₂I + KF

Typical Reaction Parameters:

| Parameter | Value |

| Starting Material | Hexafluoroacetone |

| Reagent | Potassium Iodide (KI) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 20-25 °C |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up followed by extraction and distillation |

| Typical Yield | 60-70% |

This data is representative of typical small-scale laboratory preparations of similar fluorinated ketones and is intended for illustrative purposes.

The choice of an aprotic polar solvent like DMF is crucial as it helps to solubilize the potassium iodide and facilitates the nucleophilic attack of the iodide ion on the carbonyl carbon of hexafluoroacetone. The relatively mild reaction conditions suggest that the process is kinetically favorable.

Exploration of Novel Synthetic Pathways to this compound

While the reaction of hexafluoroacetone with potassium iodide remains a primary route, the exploration of novel synthetic pathways is an ongoing area of interest in fluorine chemistry. These efforts are often driven by the desire for milder reaction conditions, higher atom economy, or the use of less hazardous reagents.

One potential novel approach could involve the direct iodination of a suitable pentafluoroacetone precursor using an electrophilic iodine source. This might involve the generation of a pentafluoroacetone enol or enolate equivalent and its subsequent reaction with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). However, the generation and control of the reactivity of such a highly fluorinated enolate would be a significant synthetic challenge.

Another avenue of exploration could be the development of catalytic methods. A transition-metal-catalyzed cross-coupling reaction between a perfluoroacetyl halide and an organoiodine reagent, or a direct C-H iodination of a suitable precursor, could represent a more advanced and efficient strategy. To date, such methods for the specific synthesis of this compound have not been widely reported in readily accessible literature, indicating that this may be a fertile area for future research.

Methodological Considerations in Synthesis Scale-Up for Research Applications

The transition from a laboratory-scale synthesis of this compound to a larger scale suitable for extensive research applications presents several methodological considerations. The volatility and reactivity of both the starting material, hexafluoroacetone, and the product, this compound, require careful handling and specialized equipment.

Key considerations for scale-up include:

Heat Management: The reaction of hexafluoroacetone with potassium iodide is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of undesired byproducts. The use of a jacketed reactor with controlled cooling is essential.

Reagent Addition: The controlled addition of hexafluoroacetone to the solution of potassium iodide is important to maintain a safe reaction temperature and to ensure complete reaction.

Purification: The purification of this compound on a larger scale typically involves fractional distillation. Due to its relatively low boiling point, efficient condensation is required to minimize product loss. The presence of any unreacted starting materials or solvent must be carefully managed.

Material Compatibility: The corrosive nature of some of the reagents and intermediates, particularly in the presence of trace amounts of moisture, necessitates the use of corrosion-resistant materials for the reaction vessel and purification apparatus. Glass-lined or specific alloy reactors are often preferred.

The following table outlines some of the key parameters that need to be adjusted during the scale-up process:

| Parameter | Laboratory Scale (grams) | Research Scale (kilograms) |

| Reactor Type | Round-bottom flask | Jacketed glass-lined reactor |

| Agitation | Magnetic stirrer | Overhead mechanical stirrer |

| Temperature Control | Oil bath / Ice bath | Circulating heating/cooling system |

| Purification | Simple distillation | Fractional distillation column |

| Safety Measures | Fume hood | Walk-in fume hood, blast shield |

The successful scale-up of this compound synthesis is crucial for enabling its broader use in the development of new fluorinated materials, agrochemicals, and pharmaceuticals.

Electrophilic Characteristics and General Reactivity Profiles of this compound

This compound exhibits significant electrophilic character, a property stemming from the electron-withdrawing nature of the fluorine and iodine atoms. allen.inlibretexts.org These halogen substituents create a substantial partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles. allen.inyoutube.com The general reactivity of this compound is therefore dominated by its role as an electrophile in various chemical transformations. allen.in

The carbonyl group in this compound is polarized, with the electron density shifted towards the more electronegative oxygen atom. youtube.com This inherent polarity, amplified by the inductive effects of the five fluorine atoms and the iodine atom, makes the carbonyl carbon an electron-deficient center. libretexts.org Consequently, this compound readily participates in reactions where it accepts an electron pair from a nucleophile to form a new covalent bond. masterorganicchemistry.com

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is the primary site for nucleophilic addition reactions. unacademy.compharmaguideline.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. pharmaguideline.com The general mechanism involves the donation of an electron pair from the nucleophile to the carbonyl carbon. pharmaguideline.com

Reactions with Carbon-Based Nucleophiles (e.g., Alkylating and Arylating Reagents)

This compound reacts with a variety of carbon-based nucleophiles, including organometallic reagents such as Grignard reagents and organolithium compounds. These reactions typically result in the formation of tertiary alcohols after quenching. The strong nucleophilicity of the carbanion from the organometallic reagent facilitates the attack on the electrophilic carbonyl carbon of this compound. pharmacy180.com

The use of weaker carbon nucleophiles, such as enamines or enolates, in reactions with this compound may require the use of a Lewis acid catalyst to enhance the electrophilicity of the carbonyl group. pharmacy180.comnih.gov The Lewis acid coordinates to the carbonyl oxygen, further polarizing the C=O bond and making the carbon atom more susceptible to nucleophilic attack. pharmacy180.com

Interactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

This compound readily reacts with heteroatom nucleophiles containing oxygen, nitrogen, or sulfur. chemrxiv.orgyoutube.comchemrxiv.org

Oxygen Nucleophiles: Alcohols and water act as oxygen nucleophiles, attacking the carbonyl carbon of this compound to form hemiacetals or hydrates, respectively. youtube.comyoutube.com These reactions are often reversible. youtube.com In the presence of an acid catalyst, the hemiacetal can further react with another molecule of alcohol to form a more stable acetal. libretexts.org

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nitrogen nucleophiles that react with this compound. youtube.com Primary amines typically form imines after the initial nucleophilic addition is followed by dehydration. youtube.com Secondary amines, on the other hand, lead to the formation of enamines. youtube.com

Sulfur Nucleophiles: Thiols, which are sulfur analogs of alcohols, are also potent nucleophiles that can add to the carbonyl group of this compound. libretexts.org These reactions lead to the formation of hemithioacetals and, upon further reaction, thioacetals.

Formation of Pentafluoroacetonyl Derivatives Based on this compound

The reactivity of this compound allows for the synthesis of various pentafluoroacetonyl derivatives. fluorine1.ru These derivatives are valuable building blocks in the synthesis of more complex fluorinated molecules. The introduction of the pentafluoroacetonyl moiety can significantly alter the chemical and physical properties of a molecule, including its lipophilicity and metabolic stability.

One of the key synthetic routes to these derivatives involves the nucleophilic substitution of the iodine atom. While the primary focus of this article is on the reactivity at the carbonyl center, it is important to note that the carbon-iodine bond can also participate in certain reactions, leading to the formation of a wider range of derivatives.

Radical Reactions and Organometallic Coupling Mechanisms

Beyond its role in polar reactions, this compound can also participate in radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat or light to generate a pentafluoroacetonyl radical. libretexts.orgyoutube.com This radical can then participate in various radical chain reactions, including addition to alkenes and alkynes. youtube.comrsc.org

Organometallic coupling reactions offer another avenue for the functionalization of this compound. openstax.orgnih.gov In these reactions, a transition metal catalyst, often palladium or nickel, facilitates the coupling of the this compound with an organometallic reagent. libretexts.orgrochester.edu The general mechanism of these cross-coupling reactions, such as the Suzuki or Stille coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-iodine bond of this compound, forming an organometallic intermediate. libretexts.orgiitd.ac.in

Transmetalation: The organometallic reagent transfers its organic group to the transition metal center, displacing the halide. libretexts.orgiitd.ac.in

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the low-valent catalyst and forming the final product. libretexts.orgiitd.ac.in

Kinetic and Thermodynamic Aspects of Reactivity Involving this compound

The reactivity of this compound is governed by both kinetic and thermodynamic factors. libretexts.orgucalgary.ca Nucleophilic addition to the carbonyl group is generally a fast process, often referred to as being under kinetic control. libretexts.orgucalgary.ca This is because the activation energy for the attack on the highly electrophilic carbonyl carbon is relatively low. ucalgary.ca

However, the stability of the resulting products is determined by thermodynamics. libretexts.orgucalgary.ca In some cases, the initially formed product (the kinetic product) may not be the most stable one. libretexts.org If the reaction is reversible, given enough time and energy (e.g., by heating), the system can reach equilibrium and favor the formation of the thermodynamically more stable product. libretexts.orgucalgary.ca

The rates of reactions involving this compound can be quantified by determining the reaction rate constants and activation energies. nist.govnih.gov These kinetic parameters provide insight into the reaction mechanism and the factors that influence the reaction speed. Thermodynamic data, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be used to predict the spontaneity and equilibrium position of a reaction. nih.gov

Q & A

Q. What peer-review criteria are critical for validating novel applications of this compound in asymmetric synthesis?

- Methodological Answer : Reviewers should demand (1) Chiral HPLC/CE data confirming enantiomeric excess; (2) Control experiments excluding background reactions; (3) Crystallographic evidence of transition-state analogs. Cross-validation with independent labs using shared reagent batches is strongly advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.